N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide
Description
N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide is an organic compound with the molecular formula C9H11BrN2O3S and a molecular weight of 307.167 g/mol . This compound features a pyridine ring substituted with a bromine atom, a cyclopropoxy group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H11BrN2O3S |
|---|---|
Molecular Weight |
307.17 g/mol |
IUPAC Name |
N-(3-bromo-5-cyclopropyloxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-9-7(10)4-11-5-8(9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
GHFGBLSJOQLSPP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC=C1OC2CC2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.
Attachment of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction using a suitable cyclopropylating agent.
Formation of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst.
Common reagents used in these reactions include brominating agents, nucleophiles, oxidizing and reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with similar compounds such as:
N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide: This compound has a similar pyridine ring structure but with different substituents, leading to distinct chemical and biological properties.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group instead of a bromine atom, resulting in different reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
